molecular formula C20H16ClN3OS B11199703 N-(3-chloro-4-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11199703
M. Wt: 381.9 g/mol
InChI Key: RVHUMJKYAGQAIO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorinated aromatic ring, a methyl group, and an imidazo[2,1-b][1,3]thiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multi-step reactions. One common method involves the reaction of 3-chloro-4-methylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 6-phenylimidazo[2,1-b][1,3]thiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H16ClN3OS/c1-13-7-8-15(9-17(13)21)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,22,25)

InChI Key

RVHUMJKYAGQAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)Cl

Origin of Product

United States

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